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Compound of Interest

Compound Name:
3-(3,5-Di-tert-butyl-4-

hydroxyphenyl)propionic acid

Cat. No.: B109913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of

Fenozan, also known as 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. It includes a

detailed summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols

for acquiring such data and presents visualizations of a proposed antioxidant signaling pathway

and a typical drug development workflow for a compound of this class. This guide is intended to

serve as a valuable resource for researchers and professionals involved in the study and

development of phenolic compounds.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for Fenozan. This

information is crucial for the identification, characterization, and quality control of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Fenozan.

While complete assigned peak lists are not publicly available without access to specialized
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databases, the expected chemical shifts can be inferred from the structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for Fenozan

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.0 Singlet 1H -COOH

~7.0 Singlet 2H Ar-H

~5.0 Singlet 1H Ar-OH

~2.8 Triplet 2H -CH₂-Ar

~2.6 Triplet 2H -CH₂-COOH

1.4 Singlet 18H -C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Fenozan

Chemical Shift (ppm) Assignment

~179 -COOH

~152 Ar-C-OH

~138 Ar-C-C(CH₃)₃

~130 Ar-C-CH₂

~125 Ar-CH

~36 -CH₂-COOH

~34 -C(CH₃)₃

~30 -C(CH₃)₃

~30 -CH₂-Ar

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in Fenozan. The

characteristic absorption bands are presented below.

Table 3: IR Spectroscopic Data for Fenozan

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad
O-H stretch (phenolic and

carboxylic acid)

3000-2850 Strong C-H stretch (aliphatic)

~1700 Strong C=O stretch (carboxylic acid)

~1600, ~1480 Medium C=C stretch (aromatic)

~1430 Medium O-H bend (carboxylic acid)

~1230 Strong C-O stretch (phenol)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Fenozan.

Table 4: Mass Spectrometry Data for Fenozan

m/z Relative Intensity Assignment

278 High [M]⁺ (Molecular Ion)

277.1809 -
[M-H]⁻ (Precursor Ion,

Negative ESI)[1]

263 High [M - CH₃]⁺

57 Medium [C(CH₃)₃]⁺

Experimental Protocols
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The following are detailed methodologies for the key experiments cited for the spectroscopic

analysis of Fenozan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Fenozan in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a 5 mm probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay

of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum to

determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of Fenozan (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it
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into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid Fenozan sample

directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Fenozan (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

GC-MS Analysis:

Chromatography: Use a capillary column suitable for the analysis of semi-volatile organic

compounds. The oven temperature program should be optimized to ensure good

separation.

Ionization: Electron Ionization (EI) at 70 eV is typically used.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-500).
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LC-MS Analysis:

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and

acetonitrile (both often containing a small amount of formic acid or ammonium acetate to

improve ionization).

Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode. For a

carboxylic acid like Fenozan, negative ion mode is often effective.[1]

Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap

can provide accurate mass measurements.

Data Processing: The data system will generate a mass spectrum showing the relative

abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the

function and development of Fenozan.

Proposed Antioxidant Signaling Pathway
As a phenolic antioxidant, Fenozan is likely to exert its protective effects by modulating cellular

pathways involved in the response to oxidative stress. A plausible mechanism involves the

activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response

Element) pathway.
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Proposed Nrf2-mediated antioxidant signaling pathway for Fenozan.

Drug Development Workflow
The development of a new chemical entity like Fenozan into a therapeutic agent follows a

structured, multi-stage process. This workflow ensures the safety and efficacy of the final drug

product.
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A generalized workflow for the development of a new drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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